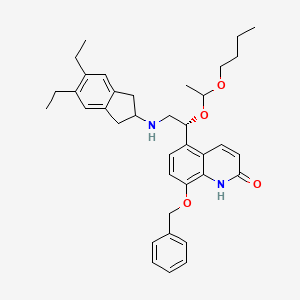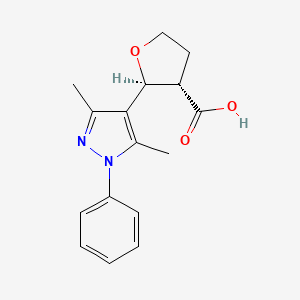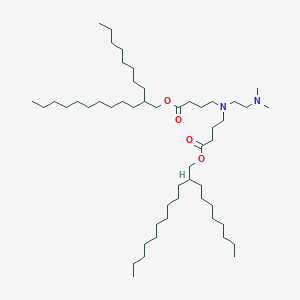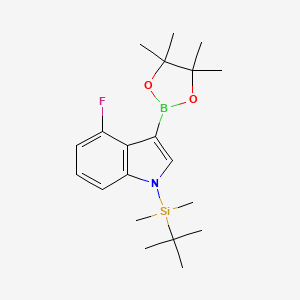![molecular formula C8H18O2S2 B13367234 1,3-Bis[(2-hydroxyethyl)thio]butane CAS No. 5335-14-8](/img/structure/B13367234.png)
1,3-Bis[(2-hydroxyethyl)thio]butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[(2-hydroxyethyl)thio]butane: is an organic compound with the molecular formula C8H18O2S2 It is a derivative of butane where two hydrogen atoms are replaced by 2-hydroxyethylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Bis[(2-hydroxyethyl)thio]butane can be synthesized through a multi-step process involving the reaction of 1,3-dibromobutane with 2-mercaptoethanol . The reaction typically occurs in the presence of a base such as potassium carbonate in a solvent like methanol . The reaction conditions include moderate temperatures and controlled addition of reagents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize efficiency and minimize waste. The product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Bis[(2-hydroxyethyl)thio]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like or .
Reduction: Reduction reactions can convert the compound back to its thiol form using reducing agents such as .
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, moderate temperatures.
Reduction: Sodium borohydride, ethanol as solvent, room temperature.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Thiols: from reduction.
Alkyl halides: from substitution reactions
Wissenschaftliche Forschungsanwendungen
1,3-Bis[(2-hydroxyethyl)thio]butane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as an additive in lubricants and coatings to enhance their properties
Wirkmechanismus
The mechanism of action of 1,3-Bis[(2-hydroxyethyl)thio]butane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can modulate enzyme activity and affect various biochemical pathways. The hydroxyl groups in the compound also contribute to its reactivity and ability to form hydrogen bonds, further influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 1,4-Bis[(2-hydroxyethyl)thio]butane
- 1,2-Bis[(2-hydroxyethyl)thio]ethane
- 1,3-Bis[(2-hydroxyethyl)thio]propane
Comparison: 1,3-Bis[(2-hydroxyethyl)thio]butane is unique due to its specific substitution pattern on the butane backbone, which imparts distinct chemical and physical properties. Compared to 1,4-Bis[(2-hydroxyethyl)thio]butane, it has different reactivity and solubility characteristics. The presence of hydroxyl groups in specific positions allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
5335-14-8 |
|---|---|
Molekularformel |
C8H18O2S2 |
Molekulargewicht |
210.4 g/mol |
IUPAC-Name |
2-[3-(2-hydroxyethylsulfanyl)butylsulfanyl]ethanol |
InChI |
InChI=1S/C8H18O2S2/c1-8(12-7-4-10)2-5-11-6-3-9/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
IMUKMTAMDNNXIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCSCCO)SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367155.png)
![3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13367169.png)
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate](/img/structure/B13367173.png)
![[(13S,17S)-13-methyl-3-oxidanylidene-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ethanoate](/img/structure/B13367175.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367177.png)

![6-(2-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367186.png)
![6-chloro-4-hydroxy-N-[3-(4-methyl-1-piperazinyl)propyl]-2-quinolinecarboxamide](/img/structure/B13367193.png)
![3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367200.png)


![N-benzyl(5-{[benzyl(methyl)amino]methyl}-2,2-dimethyl-1,3-dioxolan-4-yl)-N-methylmethanamine](/img/structure/B13367215.png)
![3-[(Benzylsulfanyl)methyl]-6-(5-bromopyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367219.png)

